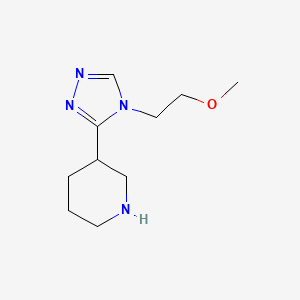

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine

Description

3-(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with a 2-methoxyethyl group at the 4-position. This compound is of interest in medicinal chemistry due to the pharmacological versatility of triazole derivatives, which are known for their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents .

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]piperidine |

InChI |

InChI=1S/C10H18N4O/c1-15-6-5-14-8-12-13-10(14)9-3-2-4-11-7-9/h8-9,11H,2-7H2,1H3 |

InChI Key |

JHXJOQLQANHYAW-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=NN=C1C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Halogenated Triazole Derivatives

One common approach involves starting from halogenated or sulfonated triazole derivatives (e.g., chloro, bromo, iodo, or mesylate derivatives) that are reactive at the 3- or 4-position. These derivatives undergo nucleophilic substitution with piperidine under basic conditions.

-

- Halogenated triazole derivative (e.g., 3-chloro-4-(2-methoxyethyl)-1,2,4-triazole)

- Piperidine as the nucleophile

- Base: calcium hydroxide, potassium carbonate, cesium carbonate, diisopropylethylamine, or triethylamine

- Solvents: dimethylformamide, dimethylacetamide, methanol, or ethanol

- Temperature: room temperature to reflux of solvent

-

- The piperidine nitrogen attacks the electrophilic carbon bearing the leaving group on the triazole ring.

- The base deprotonates the piperidine to enhance nucleophilicity.

- The leaving group is displaced, forming the C-N bond linking piperidine to the triazole.

-

- Reaction of 3-chloro-4-(2-methoxyethyl)-1,2,4-triazole with piperidine in the presence of potassium carbonate in DMF at reflux yields this compound.

This method is efficient and widely reported in patent literature for similar heterocyclic compounds.

Reductive Amination of Aldehyde Precursors

Another synthetic route involves reductive amination, where an aldehyde-functionalized triazole intermediate is reacted with piperidine in the presence of a reducing agent.

-

- Aldehyde derivative of the triazole (e.g., 4-(2-methoxyethyl)-1,2,4-triazole-3-carbaldehyde)

- Piperidine

- Reducing agent: sodium triacetoxyborohydride or sodium cyanoborohydride

- Solvent: dichloromethane, methanol, or ethanol

- Temperature: room temperature to mild heating

-

- Formation of an imine intermediate between the aldehyde and piperidine.

- Reduction of the imine to the corresponding secondary amine, linking the piperidine to the triazole.

-

- High selectivity and mild conditions.

- Avoids the need for halogenated intermediates.

This approach is documented in synthetic schemes for related piperidine-triazole compounds.

Alkylation of Piperidine with Methoxyethyl-Substituted Triazole Derivatives

In some routes, the piperidine nitrogen is alkylated with a 2-methoxyethyl-substituted triazole derivative bearing a good leaving group (e.g., mesylate or tosylate).

-

- Piperidine

- 4-(2-methoxyethyl)triazole derivative with a leaving group on the alkyl chain

- Base: triethylamine or potassium carbonate

- Solvent: tetrahydrofuran, acetonitrile, or dimethylformamide

- Temperature: room temperature to reflux

-

- Nucleophilic substitution of the piperidine nitrogen on the alkyl chain bearing the leaving group, affording the target molecule.

This method is useful when the triazole ring is pre-functionalized and the piperidine is introduced via alkylation.

Stepwise Synthesis via Hydrazide and Nitrile Intermediates

The 1,2,4-triazole ring itself can be constructed by cyclization reactions starting from hydrazides and nitriles, followed by substitution with piperidine.

- Typical Steps:

- Condensation of hydrazides with nitriles or related electrophiles to form the triazole ring.

- Functionalization at the 4-position with 2-methoxyethyl substituent via alkylation or nucleophilic substitution.

- Coupling with piperidine as described above.

This approach is more involved but allows for structural diversity and control over substitution patterns.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Halogenated triazole + piperidine + base (K2CO3, DMF) | Straightforward, high yield | Requires halogenated intermediates |

| Reductive amination | Aldehyde-triazole + piperidine + NaBH(OAc)3 | Mild, selective | Requires aldehyde precursor |

| Alkylation of piperidine | Piperidine + mesylate/triazole derivative + base | Direct, simple | Needs good leaving group on alkyl chain |

| Stepwise triazole construction | Hydrazide + nitrile → triazole → substitution + piperidine | Flexible, allows substitution | Multi-step, longer synthesis |

Research and Experimental Notes

- Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.

- Solvent choice is critical; polar aprotic solvents (e.g., DMF, DMA) favor nucleophilic substitution, while protic solvents (e.g., ethanol) are used in reductive amination.

- Bases such as potassium carbonate or triethylamine are used to deprotonate nucleophiles and facilitate substitution.

- Reaction temperatures range from ambient to reflux depending on solvent boiling points and reaction kinetics.

- Purification is commonly achieved by column chromatography or recrystallization from ethanol or aqueous ethanol.

- Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols are typically employed.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted piperidine-triazole compounds .

Scientific Research Applications

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry: It is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Receptor Antagonism

- H3 Receptor Antagonism :

- The piperidine-triazole scaffold is critical for histamine H3 receptor (H3R) antagonism. Compound 3m , bearing a 4-chlorophenyl group, exhibits potent activity (IC50 = 5.92 nM), attributed to hydrophobic interactions with the receptor’s binding pocket .

- Substitution with polar groups (e.g., 2-methoxyethyl) may reduce H3R affinity compared to aromatic substituents, as seen in analogs like 3h (IC50 = 0.127 mM) .

Antimicrobial and Antiviral Activity

- Triazole derivatives with thioether linkages (e.g., 7e in ) show moderate antimicrobial activity, while Schiff base modifications () enhance efficacy against viral pathogens like cucumber mosaic virus .

Physicochemical Properties

Polarity and Solubility

- The 2-methoxyethyl group in the target compound increases polarity (hydrogen bond acceptors = 3) compared to cyclopropyl (non-polar) or chlorophenyl (aromatic) analogs .

- Salt forms (e.g., dihydrochloride in CAS 1401425-75-9) significantly improve aqueous solubility, with melting points ranging from 28–33°C .

Lipophilicity and Bioavailability

- Methyl or chlorophenyl substituents (e.g., 3m ) enhance lipophilicity (logP ~3.5), favoring blood-brain barrier penetration for CNS targets .

Biological Activity

3-(4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)piperidine is a compound that has garnered interest due to its unique structural features, combining a piperidine ring with a triazole moiety. This combination may impart distinct biological activities, making it a subject of various pharmacological studies. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₈N₄O

- Molecular Weight : 250.31 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its potential activities include:

- Antimicrobial Properties : Studies have shown that triazole derivatives exhibit significant antimicrobial activity. The presence of the triazole ring is crucial for this activity, as it interacts with microbial enzymes and disrupts their function.

- Antitumor Activity : Research indicates that compounds containing triazole moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways.

Antimicrobial Activity

A study demonstrated that triazole derivatives similar to this compound exhibited varying degrees of antimicrobial activity against different bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Similar Triazole Derivative | 16 | Escherichia coli |

Antitumor Activity

In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell growth. The IC50 values were determined through MTS assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT 116 (Colon) | 5.0 | Induction of apoptosis |

| MCF7 (Breast) | 10.0 | Inhibition of cell cycle |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole ring can chelate metal ions in enzymes critical for microbial growth or cancer cell proliferation.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

- Cell Cycle Arrest : It can interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to halted proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.